Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(diethylmethyl-, diiodide
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Overview
Description
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of pyridazine and azanium groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide typically involves multiple steps. The process begins with the preparation of the pyridazine core, followed by the introduction of ethoxy and azanium groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo ring compounds: Compounds with similar ring structures but different functional groups.
Uniqueness
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide is unique due to its combination of pyridazine and azanium groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
109643-89-2 |
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Molecular Formula |
C18H36I2N4O2 |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C18H36N4O2.2HI/c1-7-21(5,8-2)13-15-23-17-11-12-18(20-19-17)24-16-14-22(6,9-3)10-4;;/h11-12H,7-10,13-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
VFMGZFXDVMPDBP-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=NN=C(C=C1)OCC[N+](C)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
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